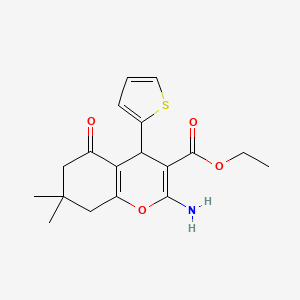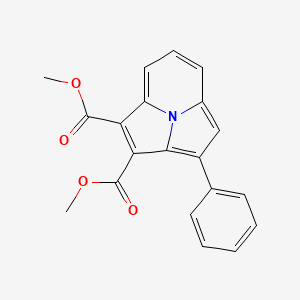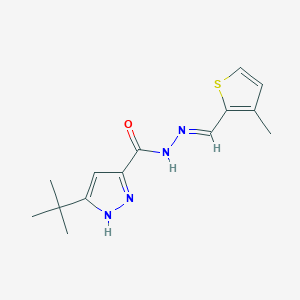
2-Amino-N'-benzylidene-3,5-dibromobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N’-benzylidene-3,5-dibromobenzohydrazide is a chemical compound with the molecular formula C14H11Br2N3O . It is characterized by the presence of two bromine atoms, an amino group, and a benzylidene group attached to a benzohydrazide backbone. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
The synthesis of 2-Amino-N’-benzylidene-3,5-dibromobenzohydrazide typically involves the condensation of 2-amino-3,5-dibromobenzaldehyde with benzohydrazide . The reaction is usually carried out in an ethanol-water mixture under reflux conditions. The process involves the following steps:
- Dissolution of 2-amino-3,5-dibromobenzaldehyde in ethanol and water.
- Addition of benzohydrazide to the solution.
- Heating the mixture under reflux for several hours.
- Cooling the reaction mixture and isolating the product by filtration.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Amino-N’-benzylidene-3,5-dibromobenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include ethanol, water, and various acids or bases to catalyze the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-N’-benzylidene-3,5-dibromobenzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-N’-benzylidene-3,5-dibromobenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2-Amino-N’-benzylidene-3,5-dibromobenzohydrazide can be compared with similar compounds such as:
2-Amino-3,5-dibromobenzaldehyde: Shares a similar structure but lacks the benzylidene group.
2-Amino-N’-benzylidene-3,5-dichlorobenzohydrazide: Similar structure with chlorine atoms instead of bromine.
2-Amino-N’-benzylidene-3,5-diiodobenzohydrazide: Similar structure with iodine atoms instead of bromine.
The uniqueness of 2-Amino-N’-benzylidene-3,5-dibromobenzohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
303082-92-0 |
|---|---|
Molecular Formula |
C14H11Br2N3O |
Molecular Weight |
397.06 g/mol |
IUPAC Name |
2-amino-N-[(E)-benzylideneamino]-3,5-dibromobenzamide |
InChI |
InChI=1S/C14H11Br2N3O/c15-10-6-11(13(17)12(16)7-10)14(20)19-18-8-9-4-2-1-3-5-9/h1-8H,17H2,(H,19,20)/b18-8+ |
InChI Key |
HVASGXZSXVDISK-QGMBQPNBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)C2=C(C(=CC(=C2)Br)Br)N |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=C(C(=CC(=C2)Br)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9'-Chloro-2'-(4-chlorophenyl)-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B11992024.png)






![4-bromo-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)benzamide](/img/structure/B11992092.png)
![2-methyl-3-{[(E)-phenylmethylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11992110.png)

![9-Bromo-5-(4-nitrophenyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11992122.png)
![6-Amino-3-methyl-4-{2-[(4-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11992124.png)
![8-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-methyl-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11992130.png)
![2-(4-Bromophenyl)-7,9-dichloro-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992131.png)
